molecular formula C9H14OSSi B1455568 Dimethyl(4-thiomethylphenyl)silanol CAS No. 1244855-89-7

Dimethyl(4-thiomethylphenyl)silanol

Cat. No. B1455568
CAS RN: 1244855-89-7
M. Wt: 198.36 g/mol
InChI Key: NGXJYDAZNNHWAL-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving Dimethyl(4-thiomethylphenyl)silanol are not detailed in the searched resources, studies on similar compounds provide some insights. For instance, unimolecular reactions of disilanol, a silicon analogue, have been explored using automated mechanism discovery . This approach could potentially be applied to this compound.


Physical And Chemical Properties Analysis

While specific physical and chemical properties of this compound are not provided in the searched resources, siloxanes, which are characterized by a chain of alternating silicon and oxygen atoms, offer a host of useful characteristics. These include a wide range of thermal stability, resistance to oxidation, ozone, UV exposure, low surface tension, good dielectric properties, water repellency, and low flammability .

Scientific Research Applications

Synthesis Challenges and Strategies
Research in silanol synthesis, including compounds similar to Dimethyl(4-thiomethylphenyl)silanol, highlights the complexities involved in the removal of phenyl groups due to steric hindrance and the absence of internal nucleophiles. This area of study is crucial for understanding the synthetic pathways and challenges in creating specific silanol compounds, with implications for their applications in various fields of chemistry and materials science (Glekas & Sieburth, 2001).

Catalytic and Bond Formation Applications
Dimethyl(phenyl)silanol, closely related to this compound, has been utilized in Mizoroki-Heck type reactions to form novel carbon-carbon bonds. This application demonstrates the potential of silanols in catalysis and organic synthesis, offering new pathways for creating complex organic compounds (Hirabayashi et al., 2000).

Material Science and Polymer Applications
In material science, the study of poly(styrene-b-vinylphenyldimethylsilanol) and its blends with homopolymers has revealed the importance of silanol groups in enhancing miscibility and creating specific material properties. This research opens doors for the use of dimethylsilanol derivatives in developing new polymeric materials with tailored properties (Han, Pearce, & Kwei, 2000).

Corrosion Inhibition
Silanes containing silanol groups, such as this compound, could potentially be applied in corrosion inhibition. Studies on similar compounds have shown significant efficacy in protecting metal surfaces, which could have implications for industrial applications, particularly in extending the lifespan of metal components and structures (Ning et al., 2019).

Surface Chemistry and Modification
Research into the surface modification properties of silanols indicates potential applications in altering the chemical characteristics of surfaces for various technological and industrial purposes. Studies have shown how silanol groups can interact with surfaces to change their chemical and physical properties, which is relevant for coatings, adhesives, and other surface treatment technologies (Song et al., 2007).

Future Directions

The future directions for research on Dimethyl(4-thiomethylphenyl)silanol could involve further exploration of its unimolecular reactions, similar to the studies conducted on disilanol . This could provide valuable insights into its chemical behavior and potential applications.

properties

IUPAC Name

hydroxy-dimethyl-(4-methylsulfanylphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14OSSi/c1-11-8-4-6-9(7-5-8)12(2,3)10/h4-7,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXJYDAZNNHWAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=C(C=C1)SC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14OSSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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